molecular formula C9H7NO2 B7905564 8-Aminocoumarin CAS No. 75487-97-7

8-Aminocoumarin

Cat. No.: B7905564
CAS No.: 75487-97-7
M. Wt: 161.16 g/mol
InChI Key: HEOPSOVUMHIMOD-UHFFFAOYSA-N
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Description

8-Aminocoumarin is a coumarin derivative featuring an amino (-NH₂) group at the 8-position of the coumarin scaffold (2H-chromen-2-one). The molecular formula is hypothesized to be C₉H₇NO₂ (molecular weight: 161.16 g/mol), analogous to 4-aminocoumarin . The amino group at the 8-position likely enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions. Coumarins are renowned for diverse applications, including antimicrobial, anticancer, and fluorescent labeling, with substituent position and type critically modulating activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminocoumarin can be synthesized through several methods. One common approach involves the cyclocondensation of salicylaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction typically occurs under reflux conditions, yielding this compound with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 8-Aminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

Antibacterial Applications

8-Aminocoumarin compounds have garnered attention for their potent antibacterial properties, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Case Studies

  • Inhibition of DNA Gyrase :
    • Research indicates that aminocoumarins effectively inhibit DNA gyrase from Escherichia coli and Staphylococcus aureus, with varying efficacy based on structural modifications. For instance, novobiocin has been shown to inhibit S. aureus gyrase more effectively than its counterpart from E. coli .
  • Treatment of Melioidosis :
    • A study demonstrated that clorobiocin and coumermycin were effective in treating Burkholderia pseudomallei infections in murine models. When combined with l-tyrosine, these compounds significantly enhanced survival rates compared to standard antibiotics like ceftazidime .

Anticancer Potential

Beyond antibacterial activity, this compound derivatives have shown promise as anticancer agents.

Research Findings

  • Aminocoumarins have been investigated for their ability to induce apoptosis in cancer cells. For example, novel derivatives have been synthesized that exhibit cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of aminocoumarins is crucial for optimizing their therapeutic potential.

Key Insights

  • Modifications at specific positions on the aminocoumarin scaffold can significantly influence their biological activity. For example, changes at positions 3" and 8' have been linked to enhanced inhibition of both DNA gyrase and topoisomerase IV .

Synthesis and Development of New Derivatives

Innovative synthetic approaches have led to the development of new aminocoumarin derivatives with improved properties.

Synthetic Strategies

  • Mutasynthesis :
    • This method involves feeding synthetic precursors to microbial strains producing natural aminocoumarins, resulting in novel compounds with enhanced activity profiles .
  • Combinatorial Biosynthesis :
    • Advances in metabolic engineering have enabled the generation of diverse aminocoumarin structures through genetic modifications in Streptomyces strains .

Table: Summary of Key Aminocoumarin Derivatives and Their Applications

CompoundApplication AreaMechanism of ActionReference
NovobiocinAntibacterialInhibits DNA gyrase
ClorobiocinAntibacterialInhibits DNA gyrase and topoisomerase IV
CoumermycinAntibacterial & AnticancerInduces apoptosis in cancer cells
7-Amino-4-methylcoumarinAntimicrobial & AnticancerDisrupts bacterial membranes

Mechanism of Action

The mechanism of action of 8-Aminocoumarin involves its ability to interact with various molecular targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions enable it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. In antimicrobial applications, this compound derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminocoumarin

  • Molecular Formula: C₉H₇NO₂ (MW: 161.16 g/mol) .
  • Key Differences: The amino group at the 4-position alters electronic distribution and steric accessibility compared to the 8-position.
  • Applications: Primarily studied for its safety profile.

7-Aminocoumarin

  • Synthesis : Prepared via Buchwald–Hartwig cross-coupling, enabling selective amination at the 7-position .
  • Applications: Used in protein labeling due to its fluorescence properties. The 7-amino group enhances binding to biomolecules compared to 8-substituted analogs .
  • Key Findings : Demonstrated utility in live-cell imaging, with modifications at the 7-position improving target specificity .

8-Methoxycoumarin

  • Molecular Formula : C₁₀H₈O₃ (MW: 176.17 g/mol) .
  • Key Differences: Methoxy (-OCH₃) at the 8-position increases lipophilicity and electron-donating effects, contrasting with the electron-rich amino group.
  • Applications : Anti-breast cancer activity. Derivatives exhibit IC₅₀ values in the micromolar range against MCF-7 cells .
  • Research Findings : Bromination at the 3-position enhances cytotoxicity, suggesting substituent flexibility for optimizing anticancer activity .

8-Methylcoumarin

  • Molecular Formula : C₁₀H₈O₂ (MW: 160.17 g/mol) .
  • Key Differences: A methyl (-CH₃) group at the 8-position reduces polarity compared to amino or methoxy substituents.
  • Applications: Limited therapeutic data, but methyl groups often improve metabolic stability. Used as a scaffold for further functionalization .

3-Nitro-4-methylcoumarin

  • Molecular Formula: C₁₀H₇NO₄ (MW: 205.17 g/mol) .
  • Key Differences: Nitro (-NO₂) and methyl groups at 3- and 4-positions confer strong electron-withdrawing and steric effects.
  • Applications : Potent antimicrobial activity against Gram-positive bacteria (MIC: 1–4 µg/mL). The nitro group enhances redox activity, contributing to microbial membrane disruption .

Comparative Data Table

Compound Molecular Formula Substituent Position Molecular Weight (g/mol) Key Biological Activity Notable Research Findings References
8-Aminocoumarin C₉H₇NO₂ 8-NH₂ 161.16 Inferred fluorescence/probing Hypothesized applications in imaging and drug design
4-Aminocoumarin C₉H₇NO₂ 4-NH₂ 161.16 Safety profiling High toxicity risk; requires careful handling
7-Aminocoumarin C₉H₇NO₂ 7-NH₂ 161.16 Protein labeling Buchwald–Hartwig synthesis enables live-cell imaging
8-Methoxycoumarin C₁₀H₈O₃ 8-OCH₃ 176.17 Anti-breast cancer Brominated derivatives show IC₅₀ ~10 µM
8-Methylcoumarin C₁₀H₈O₂ 8-CH₃ 160.17 Scaffold for synthesis Improved metabolic stability over polar analogs
3-Nitro-4-methylcoumarin C₁₀H₇NO₄ 3-NO₂, 4-CH₃ 205.17 Antimicrobial MIC 1–4 µg/mL against S. aureus

Discussion of Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and methoxy (-OCH₃) groups enhance electron density, improving interactions with biological targets (e.g., DNA or enzymes). Nitro (-NO₂) groups, being electron-withdrawing, increase redox activity, useful in antimicrobials .
  • Positional Influence: The 8-position in coumarins is sterically accessible, making it ideal for modifications that require target engagement. For example, 8-methoxycoumarin’s anticancer activity relies on planar aromaticity for intercalation , while 7-aminocoumarin’s fluorescence is position-dependent .
  • Polarity and Solubility: Amino groups improve water solubility, critical for drug bioavailability, whereas methyl or methoxy groups enhance membrane permeability .

Biological Activity

8-Aminocoumarin is a member of the aminocoumarin class of compounds, which are known for their diverse biological activities, particularly as antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Aminocoumarins primarily exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. Studies have shown that this compound and its derivatives can effectively inhibit these enzymes, leading to bacterial cell death.

  • DNA Gyrase Inhibition : this compound has been demonstrated to inhibit DNA gyrase from Escherichia coli and Staphylococcus aureus with varying efficacy. The minimum inhibitory concentration (MIC) values indicate that it is generally more effective against S. aureus than against E. coli .
  • Topoisomerase IV Inhibition : Similar to its action on gyrase, this compound also inhibits topoisomerase IV, which is essential for separating daughter chromosomes during cell division. The inhibition of both enzymes contributes to its antibacterial properties .

Structure-Activity Relationships (SAR)

The biological activity of aminocoumarins, including this compound, is heavily influenced by their chemical structure. Key findings from SAR studies include:

  • Substituent Effects : Variations in substituents at specific positions on the aminocoumarin ring significantly affect inhibitory potency. For example, modifications at the 3"-OH and 8' positions have been shown to enhance or diminish activity against gyrase and topoisomerase IV .
  • Analog Development : The development of structural analogs has led to insights into which modifications can improve efficacy. For instance, the introduction of acyl groups at the 3"-OH position has been linked to increased activity .

Biological Activities Beyond Antibacterial Effects

Recent research has expanded the scope of biological activities attributed to aminocoumarins:

  • Anticancer Potential : Some studies suggest that aminocoumarins may have anticancer properties due to their ability to induce apoptosis in cancer cells. This effect is thought to be mediated through the inhibition of topoisomerases, disrupting DNA replication in rapidly dividing cells .
  • Other Pharmacological Effects : Beyond antibacterial and anticancer activities, aminocoumarins have shown promise in other areas such as anti-inflammatory and antiviral activities. For example, certain derivatives have demonstrated effectiveness against hepatitis C virus protease .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

  • Inhibition Studies : A study reported that this compound exhibited strong inhibitory effects on both E. coli and S. aureus, with IC50 values indicating potent activity comparable to established antibiotics like novobiocin .
  • Mutasynthesis Experiments : Research involving mutasynthesis has led to the discovery of novel aminocoumarin derivatives with enhanced biological activities. These derivatives were evaluated for their effects on bacterial strains and showed promising results against resistant pathogens .
  • Clinical Trials : While novobiocin is the only aminocoumarin currently licensed for human use, ongoing clinical trials are exploring the potential of other aminocoumarins as therapeutics for various infections and diseases .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits DNA gyrase and topoisomerase IV
AnticancerInduces apoptosis in cancer cells
AntiviralEffective against hepatitis C virus protease
Anti-inflammatoryPotential effects observed in various studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Aminocoumarin, and how can researchers optimize yield and purity?

  • Methodological Answer : The Pechmann reaction is a widely used method for coumarin synthesis, involving condensation of phenols with β-keto esters under acidic conditions . For this compound, post-synthetic amination via nitration followed by reduction (e.g., using H₂/Pd-C) is typical. Optimization requires monitoring reaction parameters (temperature, catalyst loading) and purification via recrystallization or column chromatography. Purity should be verified using HPLC (≥95%) and characterized via NMR (¹H/¹³C) and FTIR to confirm the amino group substitution at the 8-position .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for systematic characterization:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structure; FTIR for functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 320–350 nm) to assess purity.
  • Thermal Analysis : DSC/TGA to determine melting point and thermal stability.
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) to guide formulation studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare assays (e.g., MTT vs. resazurin) and cell lines (cancer vs. normal) to identify context-dependent effects.
  • Dose-Response Analysis : Calculate IC₅₀ values with 95% confidence intervals to assess potency variability.
  • Structural Validation : Confirm stereochemistry (e.g., chiral HPLC for enantiomers) and rule out impurities using LC-MS .

Q. What experimental strategies elucidate the mechanism of action of this compound in antiparasitic studies?

  • Methodological Answer :

  • Target Identification : Perform molecular docking (e.g., AutoDock Vina) against parasitic enzymes (e.g., Leishmania topoisomerase II).
  • In Vitro Assays : Measure enzyme inhibition kinetics (Km/Vmax) and validate via CRISPR-Cas9 knockout models.
  • In Vivo Validation : Use murine models infected with Leishmania donovani; monitor parasite load via qPCR and histopathology .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at positions 3, 4, or 7 to probe electronic and steric effects.
  • Data Collection : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across analogs.
  • Statistical Modeling : Apply QSAR with descriptors like logP, molar refractivity, and HOMO/LUMO energies to predict bioactivity .

Q. What methodologies address low bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Formulation Optimization : Develop nanoemulsions or liposomes to enhance solubility; characterize via dynamic light scattering (DLS) and encapsulation efficiency tests.
  • Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (IV vs. oral) in rodent models to calculate AUC and half-life.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption .

Q. Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters).
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.
  • Reporting : Include 95% CI for IC₅₀ values and specify normalization methods (e.g., vehicle control vs. untreated cells) .

Q. What are best practices for validating this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm; identify byproducts using HRMS.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer :
  • Detailed Protocols : Publish step-by-step synthesis, assay conditions (e.g., cell density, serum concentration), and raw data in supplementary materials.
  • Inter-Lab Validation : Collaborate with external labs for blind replication of key experiments (e.g., IC₅₀ determination).
  • FAIR Data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .

Properties

IUPAC Name

8-aminochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPSOVUMHIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873762
Record name 8-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-97-7
Record name 8-Aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075487977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Aminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AMINOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1493N178U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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